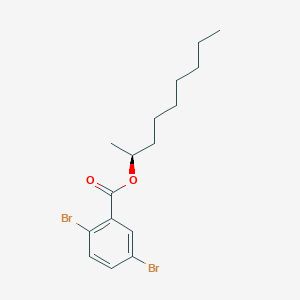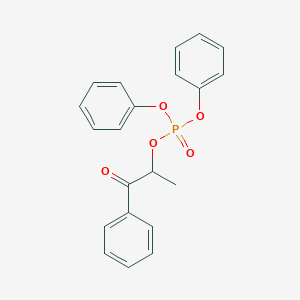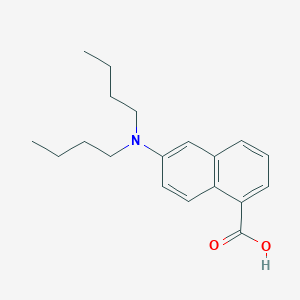
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of talopyranose, which is a six-membered ring sugar. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, and a methoxy group at the 3 position on the alpha-D-talopyranose ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose typically involves the methylation of alpha-D-talopyranose. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halide or thiol derivatives.
Applications De Recherche Scientifique
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The presence of methyl and methoxy groups can influence its binding affinity and specificity towards these molecular targets, thereby modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-D-mannopyranoside: A similar compound with a methyl group at the anomeric position of mannopyranose.
Methyl alpha-D-galactopyranoside: Another similar compound with a methyl group at the anomeric position of galactopyranose.
Uniqueness
2,3-Di-C-methyl-3-O-methyl-alpha-D-talopyranose is unique due to the presence of two methyl groups at the 2 and 3 positions and a methoxy group at the 3 position on the alpha-D-talopyranose ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
492462-53-0 |
|---|---|
Formule moléculaire |
C9H18O6 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-(hydroxymethyl)-4-methoxy-3,4-dimethyloxane-2,3,5-triol |
InChI |
InChI=1S/C9H18O6/c1-8(13)7(12)15-5(4-10)6(11)9(8,2)14-3/h5-7,10-13H,4H2,1-3H3/t5-,6+,7+,8-,9+/m1/s1 |
Clé InChI |
SKBYSIPQSYPKKK-NXRLNHOXSA-N |
SMILES isomérique |
C[C@@]1([C@H]([C@H](O[C@@H]([C@@]1(C)O)O)CO)O)OC |
SMILES canonique |
CC1(C(C(OC(C1(C)O)O)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)


